molecular formula C25H24O12 B1237887 4,5-Dicaffeoylquinic acid CAS No. 89886-30-6

4,5-Dicaffeoylquinic acid

Cat. No. B1237887
CAS RN: 89886-30-6
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-RVXRWRFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-di-O-caffeoylquinic acid is a quinic acid.
4, 5-Di-O-caffeoylquinic acid, also known as isochlorogenic acid c or methyl 3, 5-di-O-caffeoyl quinate, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. 4, 5-Di-O-caffeoylquinic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4, 5-Di-O-caffeoylquinic acid has been primarily detected in blood. Within the cell, 4, 5-di-O-caffeoylquinic acid is primarily located in the cytoplasm. Outside of the human body, 4, 5-di-O-caffeoylquinic acid can be found in a number of food items such as carrot, coffee, robusta coffee, and coffee and coffee products. This makes 4, 5-di-O-caffeoylquinic acid a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Analytical Chemistry and Isomer Discrimination

4,5-Dicaffeoylquinic acid (4,5-diCQA) and its isomers have been a subject of study in analytical chemistry. Clifford et al. (2005) explored the fragmentation behavior of dicaffeoylquinic acids (diCQAs), including 4,5-diCQA, using LC-MS, aiding in the discrimination of these isomers, which is critical for analytical and medicinal research (Clifford, Knight, & Kuhnert, 2005).

2. Anticancer Properties

Research by Lodise et al. (2019) demonstrated that 4,5-diCQA exhibits significant activity against prostate cancer cells, suggesting its potential as a therapeutic agent in cancer treatment. This study focused on the molecule's ability to induce cell cycle arrest rather than triggering programmed cell death (Lodise et al., 2019).

3. Biotransformation and Antioxidant Activity

Yang et al. (2013) investigated the biotransformation of 4,5-O-dicaffeoylquinic acid methyl ester by human intestinal flora. The study not only identified the biotransformation products but also evaluated their inhibitory activity on nitric oxide production and antioxidant activity, contributing to understanding the metabolic fate and potential health benefits of 4,5-diCQA (Yang et al., 2013).

4. Transport and Drug Interactions

A study by Wang et al. (2019) explored the role of organic anion transporters in the transport of dicaffeoylquinic acids, including 4,5-diCQA, and predicted potential drug-drug interactions. This research provides valuable insights for the clinical application of herbal medicines containing dicaffeoylquinic acids (Wang et al., 2019).

5. Skin Pigmentation Inhibition

Tabassum et al. (2016) identified 4,5-O-dicaffeoylquinic acid as an effective inhibitor of pigmentation in melanocytes. This discovery suggests the potential of 4,5-diCQA for developing treatments for pigmentation disorders (Tabassum et al., 2016).

6. Metabolite Profiling

Zhao et al. (2021) conducted a study on the metabolite profiling of 3, 4-dicaffeoylquinic acid in rats, which is closely related to 4,5-diCQA. This research contributes to the understanding of the metabolic processes and biological activities of dicaffeoylquinic acids in vivo (Zhao et al., 2021).

7. Antioxidant and Anti-inflammatory Properties

Jang et al. (2021) studied the anti-inflammatory properties of 4,5-diCQA, demonstrating its potential as a natural alternative to non-steroidal anti-inflammatory drugs. The study showed that 4,5-diCQA inhibits the activation of key inflammatory pathways in vitro and reduces inflammation in vivo (Jang et al., 2021).

properties

IUPAC Name

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,4-Dicaffeoylquinic acid

CAS RN

89886-30-6, 57378-72-0
Record name 3,4-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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